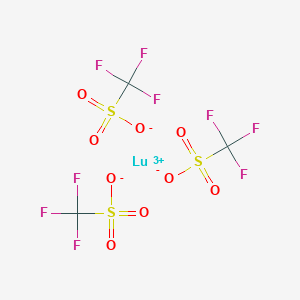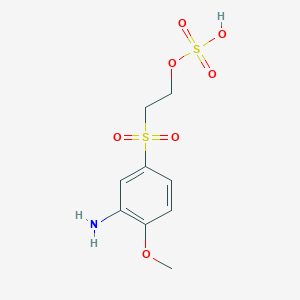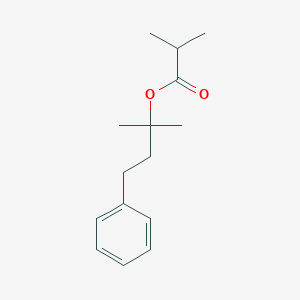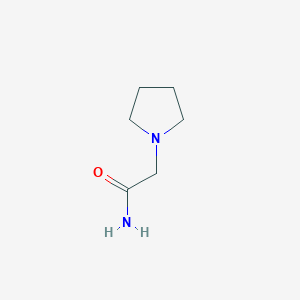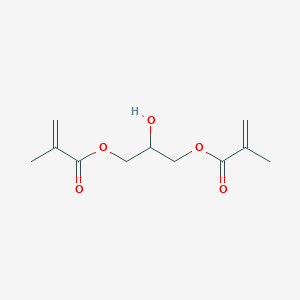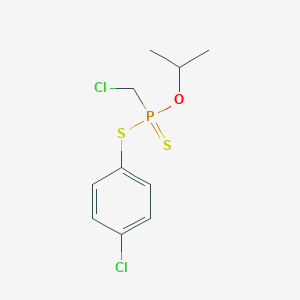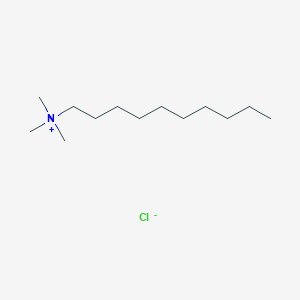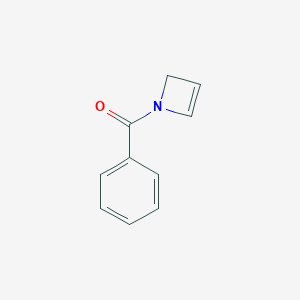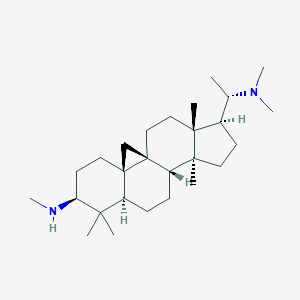
Cycloprotobuxine C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloprotobuxine C is a naturally occurring alkaloid that is found in the roots of the plant Buxus microphylla. It has been used in traditional Chinese medicine for centuries to treat a variety of ailments, including cardiovascular disease, cancer, and inflammation. In recent years, there has been growing interest in the potential of Cycloprotobuxine C as a therapeutic agent due to its unique chemical structure and biological activity.
Applications De Recherche Scientifique
1. Pharmacological Properties
Cycloprotobuxine C, a compound isolated from plants like Buxus bodinieri Levl., has been studied for its diverse pharmacological properties. Research has shown that cycloprotobuxine C, along with other similar compounds, possesses significant pharmacological potential due to its unique chemical structure (Yan et al., 2022).
2. Potential in Cancer Research
While direct studies on cycloprotobuxine C in cancer research are limited, research on related cyclo compounds, such as cyclophosphamide, reveals their significance in oncology. Cyclophosphamide is an alkylating agent used in cancer chemotherapy, noted for its immune-modulating effects and potential in treating metastatic lymphoma (Matar et al., 2001).
3. Role in Immunology
Cycloprotobuxine C-related compounds have been studied for their role in immunology. For example, cyclosporine, another cyclo compound, is widely used as an immunosuppressant. Its effects on renal cell apoptosis and the mechanisms underlying this process have been extensively studied, highlighting the importance of cyclo compounds in immunological research (Xiao et al., 2012).
Propriétés
Numéro CAS |
1936-70-5 |
|---|---|
Nom du produit |
Cycloprotobuxine C |
Formule moléculaire |
C27H48N2 |
Poids moléculaire |
400.7 g/mol |
Nom IUPAC |
(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-N,7,7,12,16-pentamethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-amine |
InChI |
InChI=1S/C27H48N2/c1-18(29(7)8)19-11-13-25(5)21-10-9-20-23(2,3)22(28-6)12-14-26(20)17-27(21,26)16-15-24(19,25)4/h18-22,28H,9-17H2,1-8H3/t18-,19+,20-,21-,22-,24+,25-,26+,27-/m0/s1 |
Clé InChI |
PLKVWYPBRRRIQG-QGSMACLHSA-N |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)NC)C)C)N(C)C |
SMILES |
CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)N(C)C |
SMILES canonique |
CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)N(C)C |
Autres numéros CAS |
1936-70-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



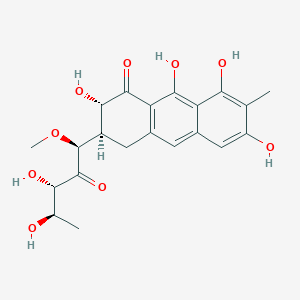
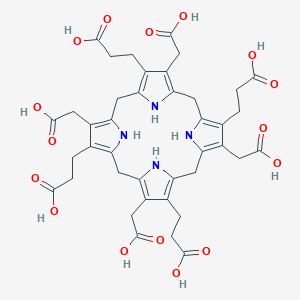
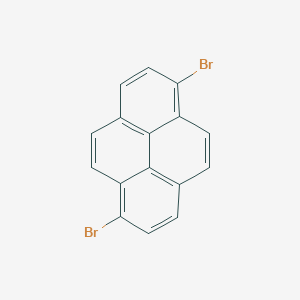
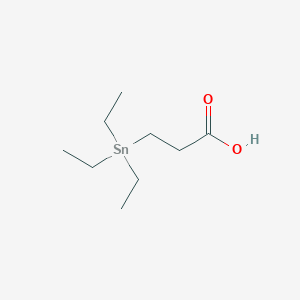
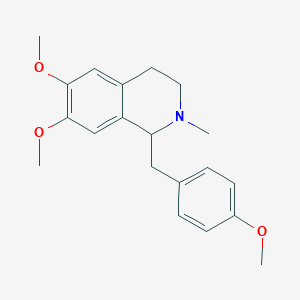
![2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B158643.png)
